An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7)
An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for interacting with biological targets. The strategic incorporation of fluorine into such scaffolds has become a leading strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.
This guide focuses on 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7), a specialized building block that combines the piperidine scaffold with a quaternary stereocenter containing both a fluorine atom and a hydroxymethyl group. This unique arrangement offers a three-dimensional exit vector for further chemical elaboration, making it a potentially valuable intermediate for creating novel chemical entities with precisely engineered properties. While detailed literature on this specific compound is sparse, this guide provides a comprehensive overview based on established chemical principles and analogous transformations, offering field-proven insights into its synthesis, properties, and potential applications.
Physicochemical and Structural Properties
The fundamental properties of 4-Fluoro-1-methyl-4-piperidinemethanol are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are predicted based on its structure and data from analogous compounds, as experimental data is not widely published.
| Property | Value / Description | Source(s) |
| CAS Number | 1000341-04-7 | [1][2][3] |
| Molecular Formula | C₇H₁₄FNO | [1][3] |
| Molecular Weight | 147.19 g/mol | [1][2] |
| IUPAC Name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | N/A |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | N/A |
| Predicted pKa | The tertiary amine is expected to have a pKa in the range of 8.5-9.5. The presence of the electronegative fluorine atom at the 4-position will slightly decrease the basicity compared to its non-fluorinated analog, 1-methyl-4-piperidinemethanol. | [4] |
| Predicted Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated, though it may form salts in acidic aqueous solutions. | N/A |
Proposed Synthesis and Mechanistic Rationale
Currently, a validated, step-by-step synthesis for 4-Fluoro-1-methyl-4-piperidinemethanol is not publicly available in peer-reviewed literature. However, a robust and logical synthetic route can be proposed based on well-established transformations in organic chemistry. The following two-step pathway, starting from the commercially available 1-methyl-4-piperidone, represents a chemically sound and practical approach.
Workflow for Proposed Synthesis
Caption: Proposed two-step synthesis of 4-Fluoro-1-methyl-4-piperidinemethanol.
Step 1: Synthesis of 1-Methyl-4-(hydroxymethyl)piperidin-4-ol (Tertiary Diol Intermediate)
The initial step involves the creation of the tertiary alcohol at the C4 position while simultaneously introducing the required hydroxymethyl group. A plausible method is a Grignard or organolithium-mediated addition to the ketone.
Experimental Protocol:
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Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-methyl-4-piperidone (1.0 eq). Anhydrous tetrahydrofuran (THF) is added as the solvent.
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Reagent Preparation: In a separate flask, a Grignard reagent such as methylmagnesium bromide (MeMgBr, ~1.1 eq) in THF is prepared, or a solution of n-butyllithium (n-BuLi) is used.
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Reaction: The flask containing the piperidone is cooled to 0°C in an ice bath. The organometallic reagent is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
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Addition of Carbon Source: The reaction is then cooled back to 0°C, and paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise. This introduces the hydroxymethyl group.
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Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is stirred for 30 minutes.
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Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product, 1-methyl-4-(hydroxymethyl)piperidin-4-ol, can be purified by column chromatography on silica gel.
Causality and Rationale:
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The use of a strong organometallic reagent like a Grignard or organolithium is necessary to perform a nucleophilic attack on the carbonyl carbon of the piperidone.
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Paraformaldehyde serves as an anhydrous source of formaldehyde for the subsequent reaction to form the primary alcohol.
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A careful aqueous quench is critical to protonate the resulting alkoxides and to neutralize any remaining reactive organometallic species.
Step 2: Deoxyfluorination of the Tertiary Alcohol
The construction of a tertiary C-F bond is often challenging due to competing elimination reactions. Modern deoxyfluorination reagents are designed to minimize these side reactions.[5][6]
Experimental Protocol:
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Reactor Setup: A dry, inert-atmosphere flask (e.g., made of polyethylene or Teflon, as DAST can etch glass) is charged with the intermediate diol, 1-methyl-4-(hydroxymethyl)piperidin-4-ol (1.0 eq), and dissolved in anhydrous dichloromethane (DCM).
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Fluorination: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1-1.5 eq) in DCM is added dropwise.
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Reaction Monitoring: The reaction is stirred at -78°C for one hour and then allowed to slowly warm to room temperature overnight. Progress is monitored by TLC or ¹⁹F NMR.
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Work-up and Quenching: The reaction is cooled back to 0°C and very carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and releases gas.
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Extraction and Purification: The layers are separated, and the aqueous phase is extracted twice more with DCM. The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The final product, 4-Fluoro-1-methyl-4-piperidinemethanol, is purified by flash column chromatography.
Causality and Rationale:
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DAST and its analogs are effective for the dehydroxylative fluorination of tertiary alcohols.[7] The reaction proceeds via an intermediate alkoxy-sulfur difluoride, which is then displaced by fluoride in an Sₙ2 or Sₙ1-like mechanism.
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The low reaction temperature (-78°C) is crucial to control the reactivity of the fluorinating agent and to suppress the formation of elimination byproducts (alkenes).
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The primary alcohol is expected to be less reactive towards DAST under these conditions compared to the tertiary alcohol, allowing for selective fluorination. However, protection of the primary alcohol (e.g., as a silyl ether) prior to this step could be employed to guarantee selectivity if needed.
Predicted Spectroscopic Data
While experimental spectra are not available, the key features can be predicted to aid in characterization.
| Spectrum | Predicted Key Features |
| ¹H NMR | - N-CH₃: A singlet around 2.2-2.5 ppm. - Piperidine Ring Protons (CH₂): Complex multiplets between 1.5-3.0 ppm. Protons on carbons adjacent to the fluorine (C3 and C5) would likely show coupling to fluorine (²JH-F or ³JH-F). - CH₂OH: A doublet around 3.5-3.8 ppm, showing coupling to the fluorine atom (³JH-F). The OH proton would appear as a broad singlet. |
| ¹³C NMR | - C4 (C-F bond): A doublet with a large one-bond C-F coupling constant (¹JC-F) in the range of 80-100 ppm. - CH₂OH: A doublet with a smaller two-bond C-F coupling constant (²JC-F) around 65-70 ppm. - Piperidine Ring Carbons: Signals between 25-60 ppm. Carbons at C3 and C5 will show two-bond C-F coupling. - N-CH₃: A singlet around 45 ppm. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons, would be observed. |
| Mass Spec (EI) | M⁺: A molecular ion peak at m/z = 147. Fragmentation: Expect loss of H₂O (m/z = 129), loss of CH₂OH (m/z = 116), and fragmentation of the piperidine ring. |
Applications in Research and Drug Development
4-Fluoro-1-methyl-4-piperidinemethanol is a valuable building block for introducing a fluorinated quaternary center into lead compounds. Its utility stems from several key areas:
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Scaffold Decoration and Vectorial Elaboration: The primary alcohol serves as a handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, converted to an amine, or used in ether or ester linkages to explore the surrounding chemical space of a target protein. The fluorine atom locks the stereochemistry at C4 and provides a defined vector for the hydroxymethyl group.
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Modulation of Physicochemical Properties: The introduction of the fluoro-hydroxymethyl motif can fine-tune key drug-like properties. The fluorine atom can lower the pKa of the piperidine nitrogen, potentially reducing off-target effects related to basicity, such as hERG channel affinity.[4] It also increases metabolic stability by blocking a potential site of oxidation.
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Fragment-Based Drug Discovery (FBDD): As a small, three-dimensional fragment, this compound is well-suited for FBDD screening campaigns. Its defined structure and functional handles can provide high-quality starting points for developing more potent and selective inhibitors.
Conclusion
4-Fluoro-1-methyl-4-piperidinemethanol represents a sophisticated chemical tool for medicinal chemists and drug discovery professionals. Although not widely characterized in public literature, its synthesis is feasible through established chemical methods. By providing a fluorinated, three-dimensional anchor point with a functional handle for further elaboration, it offers a powerful strategy for optimizing lead compounds and exploring new chemical space. The insights provided in this guide, from its proposed synthesis to its potential applications, are intended to empower researchers to leverage this and similar fluorinated building blocks in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-methyl-4-piperidone | 1445-73-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
